Tetrapentylammonium hydroxide
Overview
Description
Tetrapentylammonium hydroxide is a quaternary ammonium compound with the chemical formula [CH3(CH2)4]4N(OH). It is commonly encountered as a solution in water, typically around 20% concentration . This compound is known for its strong basicity and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
Tetrapentylammonium hydroxide, a quaternary ammonium compound, primarily targets clathrate hydrates of methane and nanoparticles at fluid interfaces . It is used as a model compound in the studies of the effects of quaternary ammonium salts on the formation of clathrate hydrates of methane . It also helps maintain the pH of the aqueous phase to study the adsorption dynamics of nanoparticles at fluid interfaces .
Mode of Action
It is known that quaternary ammonium compounds like this compound can block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors .
Biochemical Pathways
It is known that it plays a role in the formation of clathrate hydrates of methane and the adsorption dynamics of nanoparticles at fluid interfaces .
Pharmacokinetics
It is known that quaternary ammonium compounds can be toxic and their exposure can lead to serious health impacts .
Result of Action
The result of this compound’s action is the formation of clathrate hydrates of methane and the maintenance of the pH of the aqueous phase for studying the adsorption dynamics of nanoparticles at fluid interfaces .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the counter anion in most 4º-ammonium salts is halide, which is often replaced by the more basic hydroxide ion through reaction with silver hydroxide (or silver oxide). The resulting hydroxide salt must then be heated (100 - 200 ºC) to effect the E2-like elimination of a 3º-amine .
Biochemical Analysis
Biochemical Properties
Tetrapentylammonium hydroxide plays a significant role in biochemical reactions, particularly in maintaining the pH of aqueous phases and studying the adsorption dynamics of nanoparticles at fluid interfaces . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a model compound in studies involving quaternary ammonium salts and their effects on the formation of clathrate hydrates of methane . The nature of these interactions often involves ionic bonding and pH stabilization, which are crucial for maintaining the integrity and functionality of biomolecules in various biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the pH levels within cells, which can alter enzyme activity and metabolic pathways . Additionally, its strong basicity can lead to changes in cell membrane integrity and function, potentially impacting cellular signaling and gene expression. The compound’s effects on cellular metabolism are primarily due to its ability to alter the ionic balance within cells, which can influence metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through ionic bonding and pH modulation . It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the pH conditions. For example, in studies involving quaternary ammonium salts, this compound has been shown to influence the formation of clathrate hydrates by stabilizing the pH and providing a conducive environment for the reaction . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation . The compound is generally stable under standard laboratory conditions, but prolonged exposure to air and moisture can lead to degradation and reduced efficacy. Long-term studies have shown that this compound can maintain its pH-stabilizing properties for extended periods, but its impact on cellular function may diminish over time due to degradation . In vitro and in vivo studies have also indicated that the compound’s effects on cellular processes can vary depending on the duration of exposure and the specific conditions of the experiment.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively maintain pH levels and support normal cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Studies have shown that there are threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity and adverse effects become prominent . It is crucial to determine the optimal dosage to balance efficacy and safety in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role in pH regulation and ionic balance . It interacts with enzymes and cofactors that are sensitive to pH changes, thereby influencing metabolic flux and metabolite levels. The compound’s ability to stabilize pH can enhance the activity of certain enzymes, while inhibiting others, depending on their optimal pH range . This dual role makes this compound a valuable tool in studying metabolic pathways and enzyme kinetics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s distribution is influenced by its ionic nature and affinity for specific biomolecules, which can affect its localization and accumulation in different tissues . Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical and medical applications.
Subcellular Localization
This compound’s subcellular localization is determined by its chemical properties and interactions with cellular components . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function can be influenced by its localization, as different cellular environments can affect its interactions with biomolecules and its overall efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapentylammonium hydroxide can be synthesized through the quaternization of pentylamine with pentyl bromide, followed by ion exchange with a hydroxide source. The reaction typically involves:
Step 1: Quaternization - Pentylamine reacts with pentyl bromide to form tetrapentylammonium bromide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is often purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Tetrapentylammonium hydroxide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the hydroxide ion.
Acid-Base Reactions: As a strong base, it readily neutralizes acids to form water and the corresponding tetrapentylammonium salt.
Common Reagents and Conditions:
Reagents: Common reagents include acids (e.g., hydrochloric acid), alkyl halides, and other electrophiles.
Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products:
Substitution Products: Depending on the electrophile, various substituted ammonium compounds can be formed.
Neutralization Products: The reaction with acids yields tetrapentylammonium salts.
Scientific Research Applications
Tetrapentylammonium hydroxide is utilized in several scientific research fields:
Chemistry: It serves as a phase-transfer catalyst and a strong base in organic synthesis.
Industry: It is employed in the production of clathrate hydrates of methane and other industrial processes.
Comparison with Similar Compounds
- Tetramethylammonium hydroxide
- Tetraethylammonium hydroxide
- Tetrabutylammonium hydroxide
- Tetrahexylammonium hydroxide
Comparison: Tetrapentylammonium hydroxide is unique due to its longer alkyl chains compared to tetramethylammonium and tetraethylammonium hydroxides. This results in different solubility and reactivity profiles. Its strong basicity and ability to act as a phase-transfer catalyst make it particularly useful in specific industrial and research applications .
Properties
IUPAC Name |
tetrapentylazanium;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N.H2O/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4;/h5-20H2,1-4H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOPCCBEQRRLOJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H45NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558955 | |
Record name | N,N,N-Tripentylpentan-1-aminium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4598-61-2 | |
Record name | N,N,N-Tripentylpentan-1-aminium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrapentylammonium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does tetrapentylammonium hydroxide play in the synthesis of nanosized AlPO-41 and SAPO-41? []
A1: this compound acts as a co-template alongside n-dipropylamine in the hydrothermal synthesis of nanosized AlPO-41 and SAPO-41. [] Its presence, combined with ethanol, helps create a homogenous crystallization medium throughout the synthesis. This homogeneity is crucial for controlling crystallite dimensions and achieving nanoparticles in the 30-500 nm range with high yields. []
Q2: Can you elaborate on the concept of "polarity equalization" mentioned in the research and how it contributes to the synthesis? []
A2: The research describes using ethanol as a "polarity equalizing agent." [] In simpler terms, ethanol helps to create a more uniform distribution of charges within the synthesis mixture. This is important because the starting materials might have very different polarities, making it difficult for them to mix and react effectively. Ethanol helps to bridge this gap, leading to a more homogenous solution and, ultimately, more controlled crystal growth. []
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